molecular formula C20H19FN2O2S B3142045 1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine CAS No. 497060-25-0

1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine

Cat. No.: B3142045
CAS No.: 497060-25-0
M. Wt: 370.4 g/mol
InChI Key: YZCCVDOJAPRBLV-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H19FN2O2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives, including those similar to 1-(2-Fluorophenyl)-4-(2-naphthylsulfonyl)piperazine, have been widely explored for their therapeutic potential. These compounds demonstrate a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The structural modification of piperazine nuclei significantly impacts their medicinal properties, facilitating the development of novel therapeutic agents for various diseases. Such derivatives have been recognized for their flexibility as building blocks in drug discovery, highlighting the importance of piperazine-based molecules in pharmaceutical research (Rathi et al., 2016).

Contributions to D2-like Receptor Ligands

The role of arylalkyl substituents, such as those found in 1-(2-Fluorophenyl)-4-(2-naphthylsulfonyl)piperazine, is crucial in enhancing the potency and selectivity of ligands for D2-like receptors. These pharmacophoric groups contribute significantly to the binding affinity of synthesized agents at these receptors, indicating the potential for developing targeted antipsychotic treatments. This underscores the importance of specific structural features in the design of receptor-selective ligands (Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a key building block in the development of anti-TB molecules, providing a foundation for future research aimed at creating more effective treatments for tuberculosis (Girase et al., 2020).

Piperazine in Antidepressants Development

The presence of a piperazine moiety, similar to that in 1-(2-Fluorophenyl)-4-(2-naphthylsulfonyl)piperazine, is a common feature among many marketed antidepressants. This structural component is crucial not only for its CNS pharmacokinetic profile but also for its specific binding conformations in antidepressant compounds. Research into piperazine-based antidepressants continues to be significant for understanding and enhancing the efficacy and safety of these treatments (Kumar et al., 2021).

Safety and Hazards

Phenylboronic pinacol esters, which might be related to “1-(2-Fluorophenyl)-4-(2-naphthylsulfonyl)piperazine”, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c21-19-7-3-4-8-20(19)22-11-13-23(14-12-22)26(24,25)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCVDOJAPRBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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